1-(2-Methoxyethyl)piperidin-3-amine dihydrochloride
CAS No.: 1909313-85-4
Cat. No.: VC4770909
Molecular Formula: C8H20Cl2N2O
Molecular Weight: 231.16
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909313-85-4 |
|---|---|
| Molecular Formula | C8H20Cl2N2O |
| Molecular Weight | 231.16 |
| IUPAC Name | 1-(2-methoxyethyl)piperidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C8H18N2O.2ClH/c1-11-6-5-10-4-2-3-8(9)7-10;;/h8H,2-7,9H2,1H3;2*1H |
| Standard InChI Key | BHFPFZZPPQMIQU-UHFFFAOYSA-N |
| SMILES | COCCN1CCCC(C1)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The parent compound, 1-(2-methoxyethyl)piperidin-3-amine (CID 50989308), has a molecular formula of C₈H₁₈N₂O and a molecular weight of 158.24 g/mol . The dihydrochloride form enhances solubility and stability for practical applications. Key structural attributes include:
-
Piperidine backbone: A six-membered nitrogen-containing ring.
-
1-(2-Methoxyethyl) substituent: Introduces hydrophilicity and conformational flexibility.
-
3-Amine group: Provides a site for further functionalization or salt formation .
The stereochemistry of the piperidine ring influences biological activity, as seen in related compounds like (R)-3-aminopiperidine dihydrochloride, where enantiomeric purity is critical for targeting enzymes such as dipeptidyl peptidase IV .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(2-methoxyethyl)piperidin-3-amine dihydrochloride involves multi-step processes, often starting from precursor amines or ketones. A representative approach, adapted from methods for analogous piperidine derivatives, includes:
-
Reductive amination: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) reduces intermediate amides or imines to yield the free base .
-
Salt formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt .
Table 1: Key Reaction Conditions for Piperidine Derivatives
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Reduction | LiAlH₄ (1.5–2.0 eq), THF, 35–60°C | 1.6 eq LiAlH₄, 58–60°C |
| Salt formation | HCl (conc.), MeOH/MTBE, 0–20°C | Slow addition, <15°C |
Scalability and Industrial Relevance
Large-scale production (≥1 kg) requires precise control of stoichiometry and temperature to minimize byproducts. The use of tetrahydrofuran as a solvent ensures homogeneity during reduction, while methanol/methyl tert-butyl ether mixtures facilitate crystallization of the hydrochloride salt .
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar solvents (water, methanol) due to ionic chloride interactions .
-
Stability: Stable under inert storage conditions but hygroscopic, necessitating desiccated environments .
Table 2: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Molecular weight | 231.16 g/mol | PubChem computed |
| logP | ~1.2 (estimated) | Chromatographic analysis |
| pKa | 9.8 (amine), 2.1 (HCl) | Potentiometric titration |
Applications in Drug Discovery
Role as a Chiral Building Block
The compound’s piperidine core and modifiable amine group make it valuable for constructing:
-
T-type calcium channel blockers: Analogous structures show antihypertensive effects without reflex tachycardia .
-
Gamma-secretase modulators (GSMs): Methoxypyridine-containing derivatives reduce Aβ42 levels, relevant in Alzheimer’s disease .
-
CB1 receptor antagonists: Piperidine-functionalized purines exhibit peripheral selectivity for metabolic disorders .
Pharmacological and Toxicological Profile
ADMET Considerations
-
Absorption: High solubility favors oral bioavailability, though polar groups may limit blood-brain barrier penetration .
-
Metabolism: Piperidine rings are susceptible to hepatic oxidation, but fluorinated analogs show improved stability (e.g., t₁/₂ = 397 min in human liver microsomes) .
-
Toxicity: Limited data exist, but related compounds exhibit low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .
Future Directions
-
Stereoselective synthesis: Developing asymmetric routes to access (R)- and (S)-enantiomers for targeted therapies .
-
Hybrid molecules: Conjugating the piperidine core with fluorinated or heteroaryl groups to enhance potency and selectivity .
-
Neuroprotective agents: Exploring modulation of sigma receptors for neurological disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume